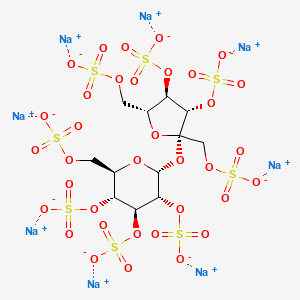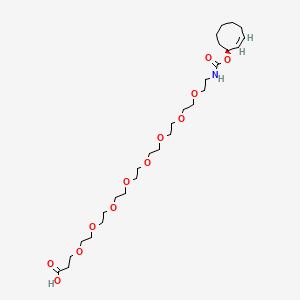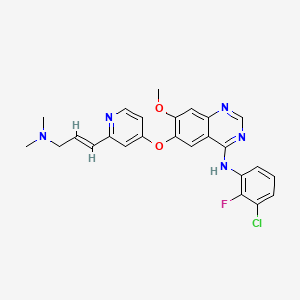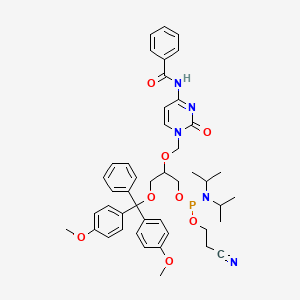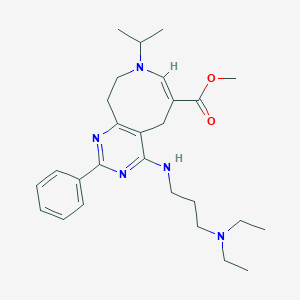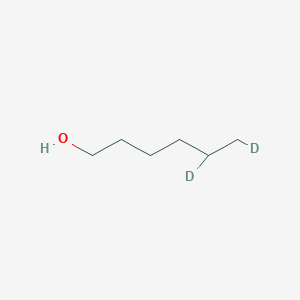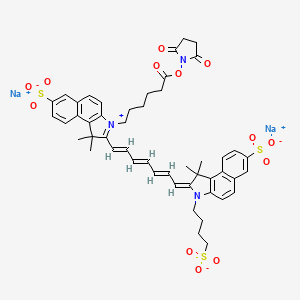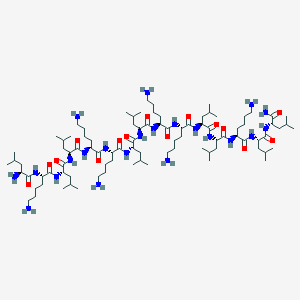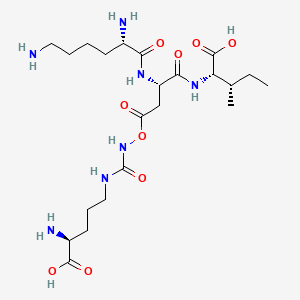
Acetyl tripeptide-30 citrulline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl tripeptide-30 citrulline is a synthetic peptide known for its anti-aging and skin-conditioning properties. It is composed of a sequence of lysine, aspartic acid, isoleucine, and citrulline. This compound is particularly noted for its ability to inhibit matrix metalloproteinases, which are enzymes responsible for the degradation of extracellular matrix components .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl tripeptide-30 citrulline is synthesized through the reaction of acetic acid with citrulline and tripeptide-30. The process involves the formation of peptide bonds between the amino acids in the sequence . The reaction conditions typically include controlled temperature and pH to ensure the stability and integrity of the peptide bonds.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure precision and efficiency. The peptides are then purified using high-performance liquid chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Acetyl tripeptide-30 citrulline primarily undergoes substitution reactions due to the presence of reactive amino acid side chains. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents under mild conditions.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide.
Reduction Reactions: Utilize reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups, which can enhance or modify the biological activity of the compound .
Scientific Research Applications
Acetyl tripeptide-30 citrulline has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in inhibiting matrix metalloproteinases and protecting extracellular matrix components.
Medicine: Explored for its potential in anti-aging treatments and wound healing formulations.
Industry: Incorporated into high-end skincare products for its firming and smoothing effects
Mechanism of Action
The primary mechanism of action of acetyl tripeptide-30 citrulline involves the inhibition of matrix metalloproteinases. By preventing the degradation of collagen and other extracellular matrix components, it helps maintain skin structure and integrity. This inhibition is achieved through the binding of the peptide to the active sites of the enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Acetyl tetrapeptide-9: Known for stimulating collagen synthesis.
Acetyl tetrapeptide-11: Promotes keratinocyte growth and syndecan-1 synthesis.
Uniqueness: Acetyl tripeptide-30 citrulline is unique in its ability to inhibit multiple matrix metalloproteinases, including MMP-2, MMP-9, MMP-1, and MMP-3. This broad-spectrum inhibition makes it particularly effective in anti-aging and skin-conditioning applications .
Properties
Molecular Formula |
C22H41N7O9 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-4-[[(4S)-4-amino-4-carboxybutyl]carbamoylamino]oxy-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C22H41N7O9/c1-3-12(2)17(21(35)36)28-19(32)15(27-18(31)13(24)7-4-5-9-23)11-16(30)38-29-22(37)26-10-6-8-14(25)20(33)34/h12-15,17H,3-11,23-25H2,1-2H3,(H,27,31)(H,28,32)(H,33,34)(H,35,36)(H2,26,29,37)/t12-,13-,14-,15-,17-/m0/s1 |
InChI Key |
OAUSWFQUADGIRF-BWJWTDLKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)ONC(=O)NCCC[C@@H](C(=O)O)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(=O)ONC(=O)NCCCC(C(=O)O)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


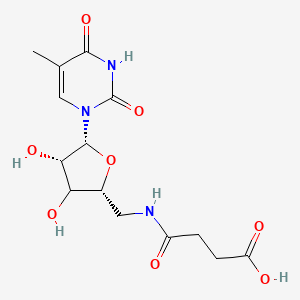
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)


![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
